N-(4-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(4-methoxyphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Scientific Research Applications
Structural Analysis and Antioxidant Activity
One study focuses on the structural analysis of a novel benzamide derivative through X-ray diffraction, IR spectroscopy, and DFT calculations. This research aimed to understand the molecular structure and electronic properties, which were further investigated for antioxidant properties using DPPH free radical scavenging test (Demir et al., 2015).
Synthesis for Medical Applications
Another study explores the synthesis of novel compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds were screened for their COX-1/COX-2 inhibition capabilities, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antidiabetic Agent Development
Research into 3-substituted benzylthiazolidine-2,4-diones as new antihyperglycemic agents highlights the potential of benzamide derivatives in treating diabetes mellitus. A specific compound was identified as a promising candidate drug (Nomura et al., 1999).
Synthesis and Systemic Exposure
The synthesis of an analogue of the osteoarthritis drug rhein, aimed at improving systemic exposure in guinea pigs, illustrates the pharmaceutical synthesis and development aspect of benzamide derivatives (Owton et al., 1995).
Neurological Disease Research
Several studies focus on neurological diseases, such as Alzheimer's disease, highlighting the role of benzamide derivatives in developing diagnostic and therapeutic agents. These compounds have been investigated for their potential to ameliorate Alzheimer's disease phenotypes by inhibiting specific enzymes or receptors (Kepe et al., 2006), (Lee et al., 2018).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-6-11-19-20(12-14)23(28)25(22(19)27)17-5-3-4-15(13-17)21(26)24-16-7-9-18(29-2)10-8-16/h3-5,7-10,13-14,19-20H,6,11-12H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJPZSHTEQDWMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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